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Compound Name:
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3,5-Dibenzyloxyacetophenone)

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive scientific overview of 1-[3,5-
bis(phenylmethoxy)phenyllethanone, commonly known as 3,5-Dibenzyloxyacetophenone. This
document is intended for researchers, scientists, and professionals in drug development and
synthetic organic chemistry. We will delve into the compound's core chemical identity, robust
synthesis protocols with mechanistic justifications, detailed spectroscopic characterization, and
its critical applications as a versatile intermediate in pharmaceutical manufacturing. The
synthesis and characterization sections are designed to be self-validating, providing the causal
logic behind experimental choices to ensure reproducibility and high-purity outcomes.

Chemical Identity and Physicochemical Properties

1-[3,5-bis(phenylmethoxy)phenyl]ethanone is an aromatic ketone characterized by an
acetophenone core functionalized with two benzyloxy groups at the 3 and 5 positions. These
benzyloxy groups serve as robust protecting groups for the hydroxyl functionalities of the
parent 3,5-dihydroxyacetophenone. This protection strategy is fundamental in multi-step
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syntheses, preventing the acidic phenolic protons from interfering with subsequent base- or
nucleophile-sensitive reactions.

Chemical Structure

The molecular structure consists of a central benzene ring substituted with an acetyl group (-
COCHSs) and two benzyloxy groups (-OCH2CsHs). The substitution pattern is 1,3,5, which has
implications for the symmetry of the molecule, observable in its spectroscopic data.

Caption: Chemical Structure of 1-[3,5-bis(phenylmethoxy)phenyl]ethanone.

Physicochemical Data Summary

The compound's physical properties make it suitable for standard organic synthesis laboratory
procedures. It is a solid at room temperature, simplifying handling, weighing, and storage. Its
solubility profile allows for reactions in common aprotic solvents and straightforward purification
via recrystallization or chromatography.
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Property Value Source(s)
1-[3,5-

IUPAC Name bis(phenylmethoxy)phenyl]eth [1]
anone

3,5-Dibenzyloxyacetophenone,
Common Names 3.,5'- [2][3]

Bis(benzyloxy)acetophenone

CAS Number 28924-21-2 [4][5]
Molecular Formula C22H2003 [415]
Molecular Weight 332.39 g/mol [4][5]

Off-white to pale yellow
Appearance _ [4][6]
crystalline powder

Melting Point 60-64 °C [11[4]

Boiling Point 489.5 °C at 760 mmHg [1][4]

- Soluble in Dichloromethane,
Solubility [4]7]
Ethyl Acetate, Methanol

Synthesis and Mechanistic Insight

The synthesis of 3,5-Dibenzyloxyacetophenone is most commonly achieved via the reaction of
a protected benzoic acid derivative with an organometallic reagent. This approach is highly
efficient and leverages readily available starting materials.

Retrosynthetic Analysis & Strategy

The target molecule is an acetophenone, which points to a disconnection at the carbonyl
carbon. A standard and reliable method for forming a ketone is the reaction of a carboxylic acid
derivative with an organometallic reagent. To prevent side reactions, a specific type of
organometallic is required. While Grignard reagents are potent, they can add twice to acid
chlorides or esters to form tertiary alcohols. The use of an organolithium reagent on the free
carboxylic acid, however, provides a controlled route. The reaction proceeds through a stable
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dilithio intermediate that resists further addition, collapsing to the desired ketone only upon
agueous workup.

The precursor, 3,5-dibenzyloxybenzoic acid, is itself prepared by the Williamson ether
synthesis from 3,5-dihydroxybenzoic acid and benzyl bromide, a standard protecting group
strategy.
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Synthesis Workflow
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Caption: Key steps in the synthesis of 3,5-Dibenzyloxyacetophenone.
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Experimental Protocol: Synthesis from 3,5-
Dibenzyloxybenzoic Acid

This protocol is adapted from a standard, reliable procedure for the synthesis of ketones from
carboxylic acids.[8] The use of two equivalents of methyl lithium is critical: the first deprotonates
the carboxylic acid, while the second adds to the carbonyl, forming a stable tetrahedral
intermediate.

Materials:

o 3,5-Dibenzyloxybenzoic acid (1.0 eq)

¢ Methyl lithium (2.0 eq) in a suitable ether solvent (e.g., 2 M solution)
e Anhydrous Diethyl Ether

e Anhydrous Tetrahydrofuran (THF)

o Deionized Water

o Saturated Sodium Chloride solution (Brine)
e Anhydrous Sodium Sulfate

e Hexane

* |Isopropyl ether

Procedure:

e Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic
stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,5-dibenzyloxybenzoic acid (0.532
M) in a mixture of anhydrous diethyl ether and anhydrous THF.[8]

o Temperature Control: Cool the rapidly stirring solution to 15-20 °C using a water bath.
Maintaining this temperature is crucial to prevent side reactions and ensure the stability of
the organolithium reagent.
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» Reagent Addition: Under a positive pressure of nitrogen, add methy! lithium solution (1.06 M)
dropwise via the dropping funnel over approximately 1.5 hours, ensuring the internal
temperature does not exceed 20 °C.[8]

o Reaction Completion: After the addition is complete, continue stirring the reaction mixture for
an additional 45 minutes at 10-15 °C to ensure the complete formation of the intermediate.[8]

e Quenching: Slowly and carefully add deionized water to the flask, ensuring the temperature
remains below 20 °C. This step quenches the excess methyl lithium and hydrolyzes the
intermediate to form the ketone.

o Extraction: Transfer the mixture to a separatory funnel. Separate the agueous layer and
extract it three times with diethyl ether to recover any dissolved product.[8]

e Washing and Drying: Combine all organic phases and wash them four times with a saturated
sodium chloride solution to remove residual water and inorganic salts. Dry the organic layer
over anhydrous sodium sulfate.[8]

« |solation and Purification: Filter off the drying agent and concentrate the organic solution
under reduced pressure to yield a crude oil, which should slowly crystallize. Recrystallize the
crude product from an ether-hexane mixture to yield pure 3,5-Dibenzyloxyacetophenone as
an off-white solid with a melting point of 59-61 °C.[8]

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized 3,5-Dibenzyloxyacetophenone is
essential. This is achieved through a combination of spectroscopic techniques, each providing
unique information about the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.
The molecule's symmetry is evident in the tH NMR spectrum.
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Predicted *H NMR

_ Multiplicity Integration Assignment
Signals (CDCls)
Acetyl group methyl
~2.5 ppm Singlet 3H yigrotp Y
protons (-COCHs)
Methylene protons of
~5.1 ppm Singlet 4H the two benzyloxy
groups (-OCHz-)
] Aromatic proton at C4
~6.8 ppm Triplet 1H )
of the central ring
Aromatic protons at
~7.1 ppm Doublet 2H C2 and C6 of the
central ring
_ Aromatic protons of
~7.3-7.5 ppm Multiplet 10H )
the two benzyl rings
Predicted 3C NMR Signals (CDCls) Assignment

~26 ppm Acetyl methyl carbon (-COCHs)
~70 ppm Methylene carbons (-OCHz-)
~107-108 ppm C2, C4, C6 carbons of the central aromatic ring
~127-129 ppm Carbons of the terminal phenyl rings

Quaternary C1 carbon of the terminal phenyl
~136 ppm )

rings

Quaternary C1 carbon of the central aromatic
~140 ppm .

ring

Quaternary C3, C5 carbons of the central
~160 ppm o

aromatic ring
~197 ppm Carbonyl carbon (C=0)
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Note: Predicted chemical shifts are based on standard values for similar functional groups.
Actual values can be confirmed via spectral databases.[9][10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The
spectrum is dominated by a strong carbonyl stretch and signals characteristic of the ether
linkages and aromatic rings.

Expected IR Absorption

Wavenumber (cm—?) Functional Group
Bands
Strong, Sharp Peak ~1685 cm1 C=0 stretch (Aryl Ketone)
Medium-Strong Peaks ~3030-3100 cm™1 Aromatic C-H stretch
) Aliphatic C-H stretch (CHs,
Medium-Strong Peaks ~2850-2960 cm~1
CHz2)
Strong Peaks ~1580-1600 cm™1 Aromatic C=C bending
C-O-C stretch (Aryl-Alkyl
Strong Peaks ~1050-1250 cm—1

Ether)

Note: The carbonyl frequency is characteristic of a ketone conjugated with an aromatic ring.[11]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the
overall composition.

e Molecular lon (M*): A prominent peak is expected at m/z = 332.4, corresponding to the
molecular weight of C22H200s.

o Key Fragmentation: The most characteristic fragmentation is the loss of a benzyl group
(C7H7, m/z = 91) or a benzyloxy group (C7H7O, m/z = 107) via cleavage of the ether bond.
The peak at m/z = 91 (tropylium ion) is often the base peak in the spectrum of benzyl-
containing compounds. Another significant fragmentation would be the loss of the acetyl
group (CHsCO, m/z = 43).

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://m.chemicalbook.com/SpectrumEN_28924-21-2_13CNMR.htm
https://www.chemicalbook.com/SpectrumEN_28924-21-2_1HNMR.htm
https://www.youtube.com/watch?v=xJ-MbBmhxlQ
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b017108?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Applications in Pharmaceutical Research and
Development

3,5-Dibenzyloxyacetophenone is not typically an active pharmaceutical ingredient (API) itself
but serves as a high-value intermediate in the synthesis of several important APIs.[12] Its utility
stems from the stable benzyloxy protecting groups, which can be cleanly removed in a final
synthetic step via catalytic hydrogenation.

Intermediate for Bronchodilators

The compound is a documented key intermediate in the manufacturing of Terbutaline Sulphate.
[4] Terbutaline is a B2-adrenergic receptor agonist used to treat bronchospasm associated with
asthma, bronchitis, and emphysema. The synthesis involves modification of the acetyl group of
3,5-Dibenzyloxyacetophenone, followed by deprotection of the benzyl ethers to reveal the final
3,5-dihydroxy structure essential for biological activity.

Precursor for Bioactive Natural Product Analogs

3,5-Dibenzyloxyacetophenone has been utilized in the asymmetric total synthesis of B-ring
modified analogs of (-)-epicatechin gallate.[13] These analogs are investigated for their
potential to modulate 3-lactam resistance in methicillin-resistant Staphylococcus aureus
(MRSA), representing a promising avenue for developing new antibiotic adjuvants.

Broader Pharmaceutical Potential

The 3,5-dibenzyloxy aromatic motif is a building block for various therapeutic agents. It has
been cited as an intermediate in the development of pharmaceuticals for a wide range of
conditions, including obesity, diabetes, glaucoma, and inflammatory disorders.[6]

Safety and Handling

As a laboratory chemical, 3,5-Dibenzyloxyacetophenone should be handled with appropriate
care.

¢ General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating
dust.

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.europeanpharmaceuticalreview.com/article/3196/applications-in-drug-development/
http://www.brundavanlabs.com/terbutaline_sulphate_intermediates.html
https://www.sigmaaldrich.com/US/en/product/aldrich/215341
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0185952.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b017108?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Personal Protective Equipment (PPE): Wear standard safety glasses, a lab coat, and
chemical-resistant gloves (e.g., nitrile).

Hazards: The compound is classified as an irritant. Avoid contact with skin and eyes. Do not
inhale the powder.[7]

Storage: Store in a tightly sealed container in a dry, cool place away from incompatible
materials.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Chemical structure and IUPAC name of 3,5-
Dibenzyloxyacetophenone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b017108#chemical-structure-and-iupac-name-of-3-5-
dibenzyloxyacetophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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